7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring fused with a pyran ring, with a methyl group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one typically involves the reaction of 8-hydroxyquinoline with various electrophilic reagents followed by nucleophilic reagents. One common method involves the use of α-cyano-p-chlorocinnamonitrile or α-cyano-p-bromocinnamonitrile as the electrophilic reagent . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase, which is involved in DNA replication and repair . Additionally, it can induce apoptosis in cancer cells by activating the caspase pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-pyrano[3,2-h]quinoline: Another member of the pyranoquinoline family with similar biological activities.
7H-pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: A structurally related compound with potential therapeutic applications.
Uniqueness
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7th position. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H11NO2 |
---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
7-methyl-3H-pyrano[3,2-f]quinolin-8-one |
InChI |
InChI=1S/C13H11NO2/c1-14-11-5-6-12-10(3-2-8-16-12)9(11)4-7-13(14)15/h2-7H,8H2,1H3 |
InChI-Schlüssel |
XOKYYLAOSUAASC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC1=O)C3=C(C=C2)OCC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.